molecular formula C15H21BrN2 B8706678 6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline

6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8706678
M. Wt: 309.24 g/mol
InChI Key: KWONFJZTUPRIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H21BrN2 and its molecular weight is 309.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H21BrN2

Molecular Weight

309.24 g/mol

IUPAC Name

6-bromo-1-(2-pyrrolidin-1-ylethyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H21BrN2/c16-14-5-6-15-13(12-14)4-3-9-18(15)11-10-17-7-1-2-8-17/h5-6,12H,1-4,7-11H2

InChI Key

KWONFJZTUPRIGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2CCCC3=C2C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinoline (490 mg, 2.13 mmol) in 10 mL of carbontetrachloride was cooled to 0° C. then treated with NBS (378 mg, 2.13 mmol) portionwise. The resulting suspension was stirred at 0° C. for 3.5 hours. The mixture was filtered through celite and the filter pad was rinsed with 3×20 mL hexanes. The filtrate was concentrated to give a light brown residue which was subjected to flash chromatography on silica gel using 5% 2M NH3 in MeOH/CH2Cl2 to give a light brown oil (380 mg, 57.7%). 1H-NMR (CDCl3) δ: 7.09 (dd, J=2.4, 8.7 Hz, 1H), 7.02 (d, J=2.4 Hz, 1H), 6.46 (d, J=8.7 Hz, 1H), 3.42 (t, J=7.8 Hz, 2H), 3.29 (t, J=5.7 Hz, 2H), 2.76-2.55 (m, 8H), 1.95-1.89 (m, 2H), 1.82-1.77 (m, 4H).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
378 mg
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
57.7%

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